molecular formula C10H14 B053747 M-Cymene CAS No. 535-77-3

M-Cymene

Cat. No.: B053747
CAS No.: 535-77-3
M. Wt: 134.22 g/mol
InChI Key: XCYJPXQACVEIOS-UHFFFAOYSA-N
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Description

M-Cymene, also known as 1-methyl-3-(propan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring meta-substituted with a methyl group and an isopropyl group. It is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents .

Biochemical Analysis

Biochemical Properties

M-Cymene plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the liver. These interactions often involve the hydroxylation of this compound, leading to the formation of more polar metabolites that can be more easily excreted from the body . Additionally, this compound has been shown to exhibit antimicrobial properties, interacting with bacterial cell membranes and proteins, leading to disruption of cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. This compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. It also affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. It also interacts with cell membrane components, disrupting membrane integrity and function . Additionally, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air. Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and antimicrobial properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and exhibiting antimicrobial activity. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and disruption of normal cellular function. Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation in the liver. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are more polar and can be excreted more easily. These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of this compound to its metabolites. The activity of these enzymes can be influenced by factors such as genetic variation and the presence of other substances that compete for the same metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the overall distribution of this compound within different tissues and organs .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications can direct this compound to these specific locations, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: M-Cymene can be synthesized through the alkylation of toluene with propylene. This reaction is typically catalyzed by Lewis acids such as aluminum trichloride. The reaction proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_5 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}(\text{CH}_3)_2 ]

Industrial Production Methods: In industrial settings, this compound is produced via the same alkylation process, often using continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the selective formation of this compound .

Chemical Reactions Analysis

Types of Reactions: M-Cymene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cymene hydroperoxide, which can further decompose to form cresols and other oxidation products.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogenation typically uses catalysts such as platinum, palladium, or nickel under hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Scientific Research Applications

M-Cymene has a wide range of applications in scientific research:

Comparison with Similar Compounds

M-Cymene is one of three isomers of cymene, the others being o-cymene (1-methyl-2-(propan-2-yl)benzene) and p-cymene (1-methyl-4-(propan-2-yl)benzene). While all three isomers share similar physical properties, their chemical reactivity and applications can differ:

    O-Cymene: Less common and primarily used in niche applications.

    P-Cymene: More prevalent in nature and widely used in the fragrance and flavor industries.

This compound’s unique meta-substitution pattern distinguishes it from its isomers, influencing its reactivity and making it suitable for specific industrial and research applications .

Properties

IUPAC Name

1-methyl-3-propan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3
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InChI Key

XCYJPXQACVEIOS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C(C)C
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID2060206
Record name m-Cymene
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [Hawley], Liquid
Record name m-Cymene
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Record name 1-Isopropyl-3-methylbenzene
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Boiling Point

175 °C, 174.00 to 176.00 °C. @ 760.00 mm Hg
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Record name 1-Isopropyl-3-methylbenzene
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Solubility

In water, 42.5 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride, 0.0425 mg/mL at 25 °C
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Record name 1-Isopropyl-3-methylbenzene
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Density

0.8610 g/cu cm at 20 °C
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Vapor Pressure

1.72 [mmHg], 1.72 mm Hg at 25 °C
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Color/Form

Liquid

CAS No.

535-77-3
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Melting Point

-63.8 °C, -63.75 °C
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Record name 1-Isopropyl-3-methylbenzene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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